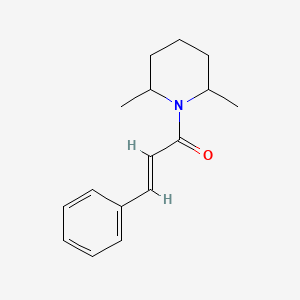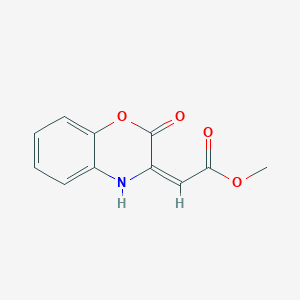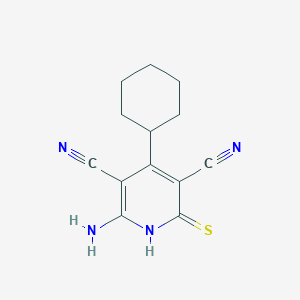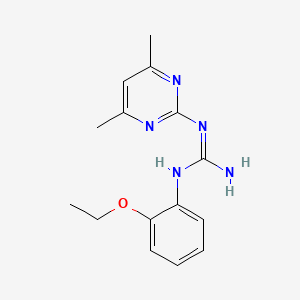
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has been widely studied due to its potential therapeutic applications. It belongs to the family of quinazolinone derivatives, which have shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, it has been reported to act on various molecular targets such as kinases, enzymes, and receptors. It has been found to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. It has also been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the brain. In addition, it has been found to modulate the activity of various receptors such as the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone has been reported to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit angiogenesis, which are crucial processes for cancer cell growth and survival. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, its limitations include its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone.
Méthodes De Synthèse
The synthesis of 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the reaction of 2-phenylacetonitrile with 3-methyl-2-butanone in the presence of potassium hydroxide and acetic acid. The resulting product is then subjected to a reaction with 2-aminobenzoic acid in the presence of acetic anhydride and pyridine to obtain 3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone. This synthesis method has been reported to have a high yield and purity of the final product.
Applications De Recherche Scientifique
3-methyl-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
3-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19-16(12-11-13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17(19)20/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUEMIBFMQVRP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)





![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)


![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)


